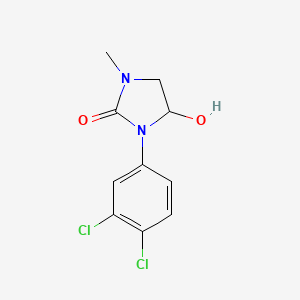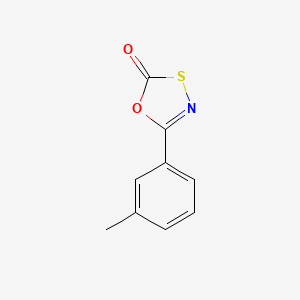![molecular formula C17H27NO4 B8647477 [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8647477.png)
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester: is an organic compound belonging to the class of carbamates It is characterized by the presence of a tert-butyl group, a diethoxyphenyl group, and an ethyl linkage to the carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-(3,4-diethoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Uniqueness:
- The presence of diethoxy groups in [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester distinguishes it from other similar compounds. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and properties.
Eigenschaften
Molekularformel |
C17H27NO4 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3,4-diethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C17H27NO4/c1-6-20-14-9-8-13(12-15(14)21-7-2)10-11-18-16(19)22-17(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
WJGONBLYMWZOFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)OC(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B8647405.png)

![3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B8647415.png)



![N-[2,6-bis(1-Methylethyl)phenyl]-2-[(diphenylmethyl)amino]acetamide](/img/structure/B8647451.png)


![Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8647469.png)




